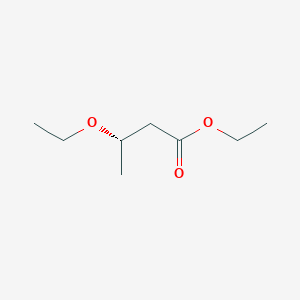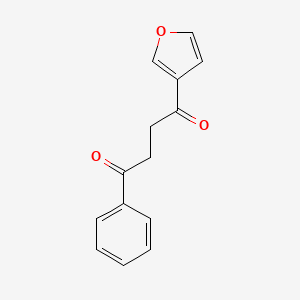
1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanedione, 1-(3-furanyl)-4-phenyl- is an organic compound that features a butanedione backbone with a furanyl and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that similar synthetic strategies used in laboratory settings are scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedione, 1-(3-furanyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The furanyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,4-Butanedione, 1-(3-furanyl)-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The furanyl and phenyl groups may play a role in binding to enzymes or receptors, influencing biological activity. Detailed mechanistic studies are required to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanedione, 1-(3-furanyl)-2,4-diphenyl-: Similar structure with an additional phenyl group.
1,4-Butanediol, 1-(3-furanyl)-: Contains hydroxyl groups instead of the ketone functionalities.
Uniqueness
1,4-Butanedione, 1-(3-furanyl)-4-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
CAS No. |
142896-19-3 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C14H12O3/c15-13(11-4-2-1-3-5-11)6-7-14(16)12-8-9-17-10-12/h1-5,8-10H,6-7H2 |
InChI Key |
GYSIFZFYEHDKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


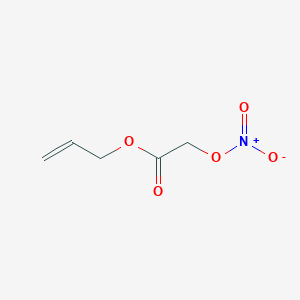
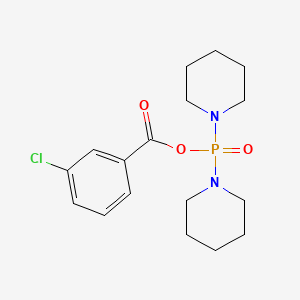
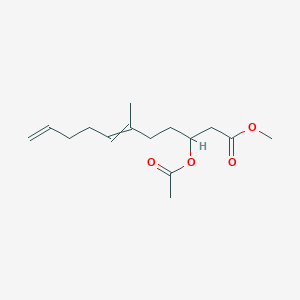
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
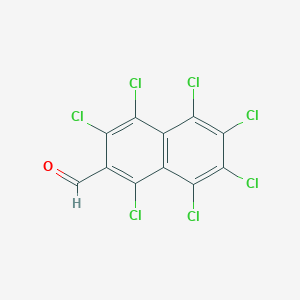
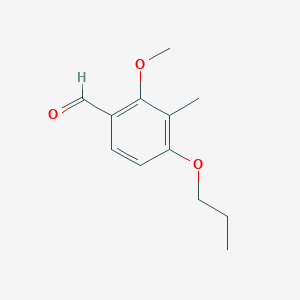
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
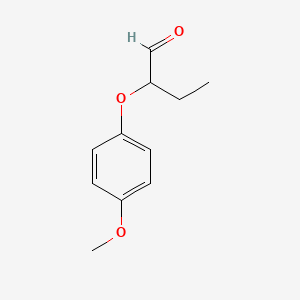
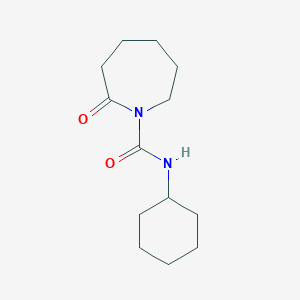
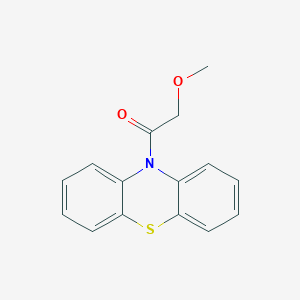
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
